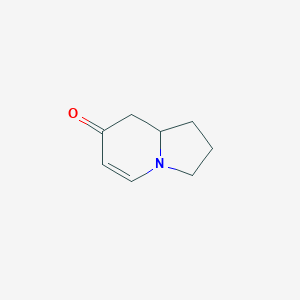

2,3,8,8A-Tetrahydroindolizin-7(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

2,3,8,8a-tetrahydro-1H-indolizin-7-one |

InChI |

InChI=1S/C8H11NO/c10-8-3-5-9-4-1-2-7(9)6-8/h3,5,7H,1-2,4,6H2 |

InChI Key |

WHFCAIFZHMUWRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC(=O)C=CN2C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,8,8a Tetrahydroindolizin 7 1h One

Classical and Foundational Approaches

The traditional synthesis of the 2,3,8,8A-Tetrahydroindolizin-7(1H)-one framework has heavily relied on the strategic closure of rings from carefully designed acyclic precursors and the annulation of existing ring systems.

Cyclization Reactions from Linear Precursors

The formation of the bicyclic indolizinone system can be efficiently achieved through the intramolecular cyclization of linear precursors that contain both the piperidine (B6355638) and the cyclopentanone (B42830) fragments in embryonic form. A common strategy involves the cyclization of piperidine derivatives. nih.govnih.gov These reactions often proceed via the formation of a new carbon-nitrogen or carbon-carbon bond to construct the second ring.

One classical approach involves the use of a substituted piperidine carrying a reactive side chain at the 2-position. This side chain is designed to undergo an intramolecular reaction, such as an aldol (B89426) condensation or a Dieckmann condensation, to form the five-membered ring and introduce the ketone functionality at the 7-position. The stereochemical outcome of the cyclization is a critical aspect of these syntheses, often controlled by the substrate's inherent stereochemistry or the reaction conditions.

Annulation Strategies for Ring Construction

Annulation, the process of building a new ring onto an existing one, represents another cornerstone in the synthesis of indolizinone frameworks. rsc.org In this context, a piperidine ring often serves as the foundation, onto which the five-membered carbocyclic ring is fused.

Modern and Advanced Synthetic Strategies

More contemporary approaches to the synthesis of 2,3,8,8A-Tetrahydroindolizin-7(1H)-one have increasingly turned to the efficiency and selectivity offered by transition metal catalysis. These methods often enable the construction of the indolizinone core in fewer steps and with greater control over substitution and stereochemistry.

Transition Metal-Catalyzed Reactions

Palladium and copper catalysts have proven to be particularly versatile in the synthesis of indolizine (B1195054) and indolizinone derivatives. elsevierpure.comrsc.orgdicp.ac.cnresearchgate.netnih.gov These metals can facilitate a variety of transformations, including cross-coupling, carbonylation, and cycloisomerization reactions, to assemble the bicyclic framework.

Palladium catalysis has been extensively used for the synthesis of indolizine scaffolds, often through multicomponent reactions or cascade processes. nih.govscispace.comresearchgate.net While direct C-H arylation to form the 2,3,8,8A-Tetrahydroindolizin-7(1H)-one is not extensively documented, related palladium-catalyzed reactions provide a conceptual framework. For instance, palladium-catalyzed carbonylative coupling of appropriate bromopyridine precursors with imines and alkynes can generate indolizine structures. nih.govscispace.com Subsequent reduction and functional group manipulation could potentially lead to the target saturated ketone.

Another plausible strategy involves an intramolecular Heck reaction, where a palladium catalyst facilitates the cyclization of a suitably functionalized piperidine derivative containing an alkene and an aryl or vinyl halide. This would establish the five-membered ring and set the stage for the introduction of the ketone at the desired position.

| Catalyst System | Precursor Type | Reaction Type | Potential for Target Synthesis |

| Pd(OAc)₂ / Ligand | 2-Bromopyridine derivative | Carbonylative coupling/Cycloaddition | Provides access to the indolizine core, requiring further reduction and functionalization. nih.gov |

| Pd Catalyst | Functionalized piperidine with alkene and halide | Intramolecular Heck Reaction | A potential route to form the bicyclic core, with the ketone introduced subsequently. |

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. dicp.ac.cnresearchgate.netnih.govrsc.org For the construction of indolizinone systems, copper catalysis can be employed in annulation and cyclization reactions. researchgate.netnih.gov A notable approach involves the copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic alcohols, which can lead to the formation of indolizinones. organic-chemistry.org

A potential copper-catalyzed route to 2,3,8,8A-Tetrahydroindolizin-7(1H)-one could involve the annulation of a piperidine derivative with a suitable three-carbon component. For example, a copper-catalyzed reaction of a piperidine-based nucleophile with a propargyl derivative could initiate a cascade of events, including cyclization and rearrangement, to furnish the desired bicyclic ketone.

| Catalyst System | Precursor Type | Reaction Type | Potential for Target Synthesis |

| Cu(I) salt | 2-Pyridyl-substituted propargylic alcohol | Cycloisomerization/1,2-migration | Can directly form indolizinone structures, with the specific isomer depending on the starting material. organic-chemistry.org |

| Cu(I) salt | Piperidine derivative and a C3-electrophile | Annulation/Cascade | A plausible strategy for constructing the fused ring system. researchgate.net |

Radical Cyclization Approaches

Radical cyclizations have proven to be a robust and efficient methodology for the construction of a wide array of heterocyclic systems, including the indolizidine core. These reactions often proceed under mild conditions and exhibit high levels of regio- and stereocontrol, making them an attractive strategy for natural product synthesis.

A number of reviews have highlighted the utility of radical-based methods in the synthesis of indolizine and its derivatives. rsc.org These approaches often involve the generation of a radical species that subsequently undergoes an intramolecular cyclization onto a suitably positioned acceptor, such as an alkene or alkyne. For instance, the cyclization of 4-aza-6-methoxycarbonyl-5-hexenyl radicals has been shown to produce indolizidine ring systems, demonstrating the feasibility of this approach for constructing the bicyclic core. capes.gov.br

Specific examples include the synthesis of (-)-indolizidine 223AB, which was achieved via the radical cyclization of a β-aminoacrylate derivative of a trans-2,5-disubstituted pyrrolidine (B122466). nih.govresearchgate.net This strategy underscores the power of radical cyclizations in forging the key C-C bond of the six-membered ring of the indolizidine system. Furthermore, intramolecular aryl radical cyclization of enamides has been successfully employed in the synthesis of benzothienoindolizidines, showcasing the adaptability of this method to more complex, fused systems. researchgate.net

| Radical Cyclization Strategy | Precursor Type | Product | Key Features | Reference |

| Cyclization of β-aminoacrylates | Derivative of a trans-2,5-disubstituted pyrrolidine | (-)-Indolizidine 223AB | Stereocontrolled synthesis of a natural product | nih.govresearchgate.net |

| Cyclization of 4-aza-6-methoxycarbonyl-5-hexenyl radicals | N/A | Indolizidines | Formation of the bicyclic amine core | capes.gov.br |

| Intramolecular aryl radical cyclization | Enamides | Benzothienoindolizidines | Synthesis of complex, fused indolizidine systems | researchgate.net |

Electrochemical Synthesis Methods

Electrochemical methods offer a sustainable and often highly selective alternative to traditional chemical synthesis. By using electricity to drive chemical reactions, these methods can minimize the use of harsh reagents and provide access to unique reactive intermediates. The application of electrochemistry to the synthesis of nitrogen heterocycles has gained significant traction in recent years.

The electrochemical construction of heterocycles can proceed through various mechanisms, including radical cyclizations and intramolecular C-C bond formations. beilstein-journals.org For instance, the electrochemical reduction of alkenyl or aryl halides can generate radical intermediates that undergo cyclization to form nitrogen heterocycles. electrochem.org This approach provides an environmentally benign alternative to the use of tin hydrides for radical generation. electrochem.org

More specifically, electrochemical methods have been developed for the functionalization of indolizines, such as C3-formylation and C1-halogenation, without the need for external oxidants or catalysts. rsc.org While not a direct synthesis of the tetrahydroindolizinone core, this demonstrates the potential of electrochemistry to modify the indolizine scaffold. Additionally, electrochemical amino-oxygenation of alkenes using alkene radical cations has been shown to produce saturated N/O-heterocycles, a strategy that could potentially be adapted for the synthesis of the target indolizinone. nih.gov The development of electrochemical methods for the direct construction of the 2,3,8,8A-tetrahydroindolizin-7(1H)-one core remains an area ripe for exploration.

| Electrochemical Method | Key Transformation | Product Type | Advantages | Reference |

| Reductive Cyclization | Generation of radical intermediates from halides | Nitrogen heterocycles | Environmentally benign, avoids toxic reagents | electrochem.org |

| Difunctionalization | C3-formylation and C1-halogenation | Functionalized Indolizines | No external oxidants or catalysts | rsc.org |

| Amino-oxygenation | Cyclization via alkene radical cations | Saturated N/O-heterocycles | High regio- and chemoselectivity | nih.gov |

Biomimetic Synthesis Strategies

Biomimetic synthesis, which seeks to mimic nature's synthetic pathways, offers a powerful and often elegant approach to the construction of complex natural products. The biosynthesis of indolizidine alkaloids in organisms such as plants and actinomycetes provides a blueprint for the development of laboratory syntheses. nih.gov

The biosynthesis of many indolizidine alkaloids is believed to proceed through the cyclization of polyketide or amino acid-derived precursors. For example, the biosynthesis of iminimycins in Streptomyces griseus involves the cyclization of an aminated polyketide chain to form the six-membered ring of the indolizidine structure. nih.gov This is followed by further enzymatic transformations to complete the bicyclic core. nih.gov

In the laboratory, biomimetic approaches have been successfully employed to synthesize indolizidine and related alkaloids. For instance, a biomimetic approach to the synthesis of dimeric indolosesquiterpene alkaloids has been developed, utilizing a hypervalent iodine-catalyzed oxidative dimerization that mimics a plausible biosynthetic pathway. rsc.org While not directly targeting the 2,3,8,8A-tetrahydroindolizin-7(1H)-one core, these strategies highlight the potential of drawing inspiration from nature to devise efficient and stereoselective syntheses of complex heterocyclic scaffolds. The development of a biomimetic synthesis for the title compound would likely involve the design of a precursor that can undergo a cascade of cyclization reactions to form the bicyclic system in a manner analogous to its natural formation.

| Biomimetic Approach | Inspiration | Key Transformation | Product Type | Reference |

| Polyketide Cyclization | Biosynthesis in Actinomycetes | Spontaneous cyclization of aminated polyketide | Iminimycin A (Indolizidine derivative) | nih.gov |

| Oxidative Dimerization | Plausible biosynthetic pathway | Hypervalent iodine-catalyzed dimerization | Dimeric indolosesquiterpene alkaloids | rsc.org |

Stereoselective Synthesis of 2,3,8,8A-Tetrahydroindolizin-7(1H)-one and its Derivatives

The biological activity of indolizidine alkaloids is often highly dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of 2,3,8,8A-tetrahydroindolizin-7(1H)-one and its derivatives is of paramount importance. Both enantiospecific and diastereoselective routes have been explored to access these chiral molecules with high optical purity.

Enantiospecific Synthetic Routes

Enantiospecific synthesis aims to produce a single enantiomer of a chiral product, often by starting from a chiral precursor (the chiral pool approach) or by using a chiral catalyst or auxiliary. Several elegant enantiospecific syntheses of functionalized indolizidinones have been reported.

Another strategy involves the synthesis of polyhydroxyindolizidinone derivatives from a common chiral precursor. beilstein-journals.org This approach utilizes a ring-closing metathesis reaction of an N-tethered diene to construct the bicyclic framework. beilstein-journals.org The chirality is introduced early in the synthetic sequence and carried through to the final product. These examples demonstrate the power of modern synthetic methods, such as organocatalysis and metathesis, in achieving high levels of enantiocontrol in the synthesis of complex heterocyclic systems.

| Enantiospecific Strategy | Key Reaction | Catalyst/Auxiliary | Product Type | Enantioselectivity | Reference |

| Intramolecular aza-Michael reaction | Enantioselective intramolecular aza-Michael reaction | (S)-TRIP-derived phosphoric acid | Fluorinated indolizidinones | Excellent | acs.orgnih.gov |

| Chiral pool approach with RCM | Ring-closing metathesis (RCM) | N/A (Chiral starting material) | Polyhydroxyindolizidinones | High | beilstein-journals.org |

Diastereoselective Synthetic Routes

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. For the synthesis of substituted 2,3,8,8A-tetrahydroindolizin-7(1H)-one derivatives, which can possess several stereogenic centers, diastereoselective methods are crucial.

A novel protocol for the diastereoselective synthesis of substituted indolizidinium salts has been developed, which can be further transformed into indolizidine compounds. nih.gov This method involves a sequential oxirane ring opening and intramolecular 5-exo-tet cyclization of a chiral trans-epoxyamide. nih.gov The stereochemistry of the starting material directs the formation of the new stereocenters in the bicyclic product. nih.gov

Furthermore, diastereoselective methods have been developed for the synthesis of related heterocyclic systems that could potentially be adapted for the construction of the target indolizinone. For example, a diastereoselective synthesis of substituted diaziridines from simple ketones and aldehydes has been reported, which introduces three stereocenters in a single step with high diastereoselectivity. rsc.org While not directly yielding an indolizinone, this demonstrates the potential for developing highly efficient and stereocontrolled methods for constructing complex heterocyclic scaffolds. The stereoselective synthesis of (E)-α-hydroxy-1,3-dienes via the reaction of 2,5-dihydrothiophene (B159602) S,S-dioxides with carbonyl compounds also provides a valuable tool for introducing stereodefined functionality that could be incorporated into an indolizinone precursor. rsc.org

| Diastereoselective Strategy | Key Transformation | Stereochemical Control | Product Type | Diastereoselectivity | Reference |

| Oxirane ring opening/cyclization | Sequential oxirane ring opening and intramolecular cyclization | Substrate-controlled | Substituted indolizidinium salts | High | nih.gov |

| One-step multicomponent reaction | N/A | N/A | Substituted diaziridines | High | rsc.org |

| Reaction with dihydrothiophene S,S-dioxides | Thermal extrusion | N/A | (E)-α-hydroxy-1,3-dienes | High | rsc.org |

Chiral Pool Approaches

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. elsevierpure.comyoutube.com This approach leverages the inherent chirality of these molecules to construct complex chiral targets. elsevierpure.com For the synthesis of indolizidinone cores, amino acids and their derivatives are particularly valuable starting points. researchgate.netnih.gov

One notable example involves the use of L-pyroglutamic acid, a derivative of glutamic acid. A β-carboline protected with an acyl group derived from L-pyroglutamic acid can react diastereoselectively with various nucleophiles to create 1-substituted tetrahydro-β-carbolines, which are key intermediates for certain indolizidinone analogs. elsevierpure.com Another approach starts from diethyl L-glutamate hydrochloride, which can be converted to ethyl (5S)-5,6,7,8-tetrahydro-8-oxoindolizine-5-carboxylate. Subsequent catalytic hydrogenation yields octahydroindolizine (B79230) derivatives, demonstrating the utility of amino acids in constructing the core indolizine skeleton. researchgate.net

Nature-derived compounds like tartaric acid also serve as effective chiral starting materials for building complex stereogenic centers required for certain indolizidinone syntheses. youtube.com The fundamental principle of this approach is the transformation of existing stereocenters in the starting material into the desired stereochemistry of the final product, often with high efficiency and stereocontrol. elsevierpure.com

Asymmetric Induction Methods Utilizing Chiral Auxiliaries

Asymmetric induction using chiral auxiliaries is a powerful method for controlling the stereochemistry of a reaction. york.ac.uk A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the formation of a new stereocenter. york.ac.uk After the reaction, the auxiliary is removed and can often be recovered for reuse. york.ac.uk

Evans' oxazolidinone auxiliaries are widely used in asymmetric synthesis, including in aldol reactions that can be pivotal for constructing fragments of complex molecules containing the indolizidinone core. researchgate.netresearchgate.net For instance, the aldol reaction between an aluminum enolate derived from an iron-chiral auxiliary complex and Boc-L-prolinal leads to the formation of a 1-hydroxypyrrolizidin-3-one, a related heterocyclic system. researchgate.net This highlights how the choice of chiral auxiliary can control the stereochemical outcome of the reaction. researchgate.net

Another strategy employs derivatives of pyroglutamic acid as chiral auxiliaries. A β-carboline protected at the N-9 position with a derivative of L-pyroglutamic acid has been shown to react with high diastereoselectivity to produce 1-substituted 1,2-dihydro-β-carbolines. elsevierpure.com These intermediates are then readily converted to the corresponding asymmetric 1-substituted tetrahydro-β-carbolines. elsevierpure.com

The effectiveness of a chiral auxiliary lies in its ability to provide a strong bias for one diastereomeric transition state over the other, leading to a high degree of stereoselectivity in the product. researchgate.net

Synthesis of Substituted 2,3,8,8A-Tetrahydroindolizin-7(1H)-one Analogs

Aryl-Substituted Derivatives

The synthesis of aryl-substituted indolizidinone analogs is of significant interest due to the potential for these substituents to modulate biological activity. Various synthetic methods have been developed to introduce aryl groups at different positions of the indolizidinone ring system.

One common strategy involves the reaction of a suitable indolizine precursor with an aryl-containing reagent. For example, the 1,3-dipolar cycloaddition of C-aryl-N-phenylnitrones with 7-arylmethylidene-6,7-dihydroindolizin-8(5H)-ones results in the formation of novel 2′,3′,4′-triaryl-5,6-dihydro-8H-spiro[indolizine-7,5′-isoxazolidin]-8-ones. researchgate.net

Another approach involves the palladium-catalyzed C-H functionalization of a pre-existing heterocyclic core. For instance, 3-bromoquinolin-2(1H)-ones can react with various azoles in the presence of a palladium catalyst to yield 3-(heteroaryl)quinolin-2(1H)-ones, which can be considered structural analogs. nih.gov

Furthermore, 3-substituted 3-hydroxyisoindolin-1-ones, which can be prepared by the addition of aryl organometallic reagents to N,N-dimethylaminophthalimide, serve as versatile intermediates for the synthesis of various aryl-substituted heterocyclic systems. researchgate.net

The table below summarizes some examples of synthesized aryl-substituted derivatives related to the core structure.

| Compound Class | Synthetic Method | Key Intermediates |

| 2′,3′,4′-Triaryl-5,6-dihydro-8H-spiro[indolizine-7,5′-isoxazolidin]-8-ones | 1,3-Dipolar Cycloaddition | 7-Arylmethylidene-6,7-dihydroindolizin-8(5H)-ones, C-Aryl-N-phenylnitrones |

| 3-(Heteroaryl)quinolin-2(1H)-ones | Palladium-Catalyzed C-H Functionalization | 3-Bromoquinolin-2(1H)-ones, Azoles |

| Aryl-Substituted Phthalazinones | Addition of organometallic reagents followed by cyclization and chlorination | N,N-Dimethylaminophthalimide, Aryl organometallic reagents, 3-Aryl-3-hydroxyisoindolinones |

Alkyl and Heteroaryl Substituted Derivatives

The introduction of alkyl and heteroaryl groups onto the 2,3,8,8A-tetrahydroindolizin-7(1H)-one scaffold can be achieved through various synthetic routes, often leveraging cycloaddition reactions or the functionalization of pre-formed ring systems.

One-pot synthesis via [2+3] cycloaddition of azomethine ylides, generated in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates provides a direct route to functionalized dihydro-1H-pyrrolizine derivatives. researchgate.net When sarcosine (B1681465) is used instead of proline, this method can yield spiropyrrolizines. researchgate.net

The synthesis of 3-(heteroaryl)quinolin-2(1H)-ones, which are structurally related to the target compound, has been accomplished through palladium-catalyzed C-H functionalization reactions of 3-bromoquinolin-2(1H)-ones with a variety of azoles. nih.gov This method offers a convergent approach to a diverse range of heteroaryl-substituted analogs. nih.gov

Furthermore, a general three-step synthesis of 4-substituted chlorophthalazines has been developed, starting with the selective monoaddition of alkyl, aryl, and heteroaryl organometallic reagents to N,N-dimethylaminophthalimide to form 3-substituted 3-hydroxyisoindolinones. researchgate.net These intermediates can then be converted to the desired substituted phthalazines. researchgate.net

The table below provides examples of synthetic methods for alkyl and heteroaryl substituted derivatives.

| Derivative Type | Synthetic Method | Starting Materials/Key Intermediates |

| Functionalized Dihydro-1H-pyrrolizines | [2+3] Cycloaddition | Proline, Ninhydrin, Dialkyl acetylenedicarboxylates |

| Spiropyrrolizines | [2+3] Cycloaddition | Sarcosine, Ninhydrin, Dialkyl acetylenedicarboxylates |

| 3-(Heteroaryl)quinolin-2(1H)-ones | Palladium-Catalyzed C-H Functionalization | 3-Bromoquinolin-2(1H)-ones, Various azoles |

| 4-Alkyl/Heteroaryl-substituted Chlorophthalazines | Organometallic addition, cyclization, and chlorination | N,N-Dimethylaminophthalimide, Alkyl/Heteroaryl organometallic reagents |

Synthesis of Other Functionalized Analogs

The synthesis of other functionalized analogs of 2,3,8,8A-tetrahydroindolizin-7(1H)-one often involves multi-step sequences and the application of various modern synthetic methodologies.

One notable approach is the sulfa-Michael/aldol cascade reaction of (E)-7-arylidene-6,7-dihydroindolizin-8(5H)-ones to produce novel spiro-indolizine derivatives. researchgate.net This method allows for the construction of complex polycyclic systems in a single step.

Another strategy involves the one-pot cyclization of 3-halochromones with β-ketoamides, which leads to the formation of functionalized 2-salicyloylfurans. researchgate.net Subsequent oxidative cyclization of these products can yield furo[3,2-b]chromen-9-ones. researchgate.net While not directly indolizidinones, these methods showcase the versatility of cyclization reactions in creating diverse heterocyclic structures.

The synthesis of 3,3-disubstituted 2,3,5,6,7,8-hexahydro-1H- elsevierpure.comresearchgate.netresearchgate.nettriazolo[1,2-a]pyridazine-1-thiones has been achieved through the cyclocondensation of hexahydropyridazine-1-carbothioamides with ketones. nih.gov This demonstrates a method for introducing gem-disubstitution at a specific position within a heterocyclic framework.

The table below outlines some of the synthetic approaches for other functionalized analogs.

| Compound Class | Synthetic Method | Key Reagents/Intermediates |

| Spiro-thiazolone-tetrahydrothiophenes | Sulfa-Michael/Aldol Cascade | (E)-7-Arylidene-6,7-dihydroindolizin-8(5H)-ones |

| Functionalized 2-Salicyloylfurans | One-Pot Cyclization | 3-Halochromones, β-Ketoamides |

| 3,3-Disubstituted Hexahydropyridazine-fused heterocycles | Cyclocondensation | Hexahydropyridazine-1-carbothioamides, Ketones |

Structural Elucidation and Characterization Techniques for 2,3,8,8a Tetrahydroindolizin 7 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful and informative method for the structural determination of organic molecules in solution. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the foundational steps in structural analysis.

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 2,3,8,8A-Tetrahydroindolizin-7(1H)-one, one would expect to observe distinct signals for each unique proton. The chemical shift (δ) of these signals, measured in parts per million (ppm), indicates the degree of shielding or deshielding of the proton. Protons adjacent to the nitrogen atom and the carbonyl group would likely appear at a lower field (higher ppm value) due to the electron-withdrawing nature of these functional groups. The integration of each signal reveals the relative number of protons it represents. Furthermore, spin-spin coupling, observed as splitting of signals (e.g., singlets, doublets, triplets), provides information about the number of neighboring protons, which is crucial for establishing connectivity.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 2,3,8,8A-Tetrahydroindolizin-7(1H)-one would give rise to a distinct signal. The chemical shift of the carbonyl carbon (C=O) is particularly diagnostic, typically appearing significantly downfield (around 190-215 ppm). pressbooks.pub The carbons bonded to the nitrogen atom would also exhibit characteristic chemical shifts. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | ||||

| H-2 | ||||

| H-3 | ||||

| H-5 | ||||

| H-6 | ||||

| H-8 | ||||

| H-8a |

| Carbon Position | Chemical Shift (δ, ppm) |

| C-1 | |

| C-2 | |

| C-3 | |

| C-5 | |

| C-6 | |

| C-7 | |

| C-8 | |

| C-8a |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z value of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the molecule. For 2,3,8,8A-Tetrahydroindolizin-7(1H)-one (C₈H₁₁NO), HRMS would be used to confirm its molecular formula by matching the experimentally measured accurate mass with the theoretically calculated mass. This is a critical step in confirming the identity of a newly synthesized or isolated compound. nih.gov

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | ||

| [M+Na]⁺ |

Utilization of Various Ionization Techniques for Structural Confirmation

The choice of ionization technique in mass spectrometry can influence the type of information obtained.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules, such as alkaloids. researchgate.net It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, providing a clear indication of the molecular weight. scielo.br

Chemical Ionization (CI) is another soft ionization method that results in less fragmentation than electron ionization. Ammonia chemical ionization, for example, is known to produce prominent quasi-molecular ions for alkaloids, which is valuable for analyzing mixtures. acs.org

Electron Ionization (EI) is a harder ionization technique that involves bombarding the molecule with high-energy electrons. This leads to extensive fragmentation, creating a unique fragmentation pattern that can serve as a "fingerprint" for the compound and provide valuable structural information. Analysis of the fragment ions can help to piece together the structure of the molecule.

By using a combination of these ionization techniques, a comprehensive picture of the molecule's mass, formula, and fragmentation behavior can be obtained, which aids in its structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works on the principle that different chemical bonds vibrate at specific frequencies when they absorb infrared radiation.

For 2,3,8,8A-Tetrahydroindolizin-7(1H)-one, the most characteristic absorption in the IR spectrum would be the carbonyl (C=O) stretching vibration of the ketone group. The position of this absorption provides clues about the ring size and strain. Six-membered cyclic ketones typically show a strong absorption around 1715 cm⁻¹. libretexts.orgpressbooks.pub The presence of a tertiary amine (the nitrogen atom in the indolizine (B1195054) core) would also give rise to characteristic C-N stretching vibrations. Additionally, the spectrum would show absorptions corresponding to C-H stretching and bending vibrations of the aliphatic parts of the molecule. The absence of certain peaks, such as those for O-H or N-H stretches (for primary or secondary amines), can also provide valuable structural information.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (ketone) | Strong | |

| C-N (amine) | Medium | |

| C-H (aliphatic) | Medium-Strong |

X-ray Crystallography for Absolute and Relative Configuration Determination

Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of a molecule. springernature.comnih.gov This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which in turn reveals the relative and absolute configuration of chiral centers within the molecule.

Following a comprehensive search of scientific literature and crystallographic databases, no publicly available crystal structure for 2,3,8,8A-Tetrahydroindolizin-7(1H)-one was identified. Consequently, specific crystallographic data and detailed research findings for this exact compound cannot be presented. However, the principles by which X-ray crystallography would be used to elucidate its stereochemistry are well-established.

For a chiral molecule like 2,3,8,8A-Tetrahydroindolizin-7(1H)-one, which possesses stereogenic centers, X-ray crystallography serves two primary purposes in stereochemical assignment:

Relative Configuration: The diffraction of X-rays by a single crystal produces an electron density map that is used to build a three-dimensional model of the molecule. purechemistry.org This model inherently shows the relative orientation of all atoms and substituents. For instance, it would definitively establish the cis or trans relationship of hydrogens at the ring junctions and the relative orientation of any substituents on the indolizidine core.

Absolute Configuration: Determining the absolute configuration—the actual "handedness" (R/S designation) of the chiral centers—is more complex and relies on a phenomenon known as anomalous dispersion or resonant scattering. csic.esnih.goved.ac.uk When the wavelength of the X-rays used is close to an absorption edge of an atom in the crystal, the scattering factor for that atom is altered, causing a small but measurable difference in the intensities of specific pairs of reflections (h,k,l) and (-h,-k,-l). csic.esiucr.org These pairs, known as Bijvoet pairs, would be identical in intensity if not for anomalous scattering. nih.gov The analysis of these intensity differences allows for the determination of the true, absolute structure of the molecule. caltech.edu

In modern crystallographic analysis, the determination of absolute configuration is typically quantified by the Flack parameter. mdpi.comwikipedia.org During the refinement of the crystal structure model against the experimental diffraction data, the Flack parameter is calculated.

A value close to 0 indicates that the absolute configuration of the model is correct. ed.ac.uk

A value close to 1 suggests that the model is incorrect and its mirror image represents the true absolute configuration. ed.ac.uk

A value near 0.5 may indicate that the crystal is a racemic twin. wikipedia.org

The standard uncertainty associated with the Flack parameter is crucial for its interpretation; a low standard uncertainty is necessary for a confident assignment of the absolute structure. mdpi.com The Hooft parameter is an alternative, statistically robust metric derived from Bijvoet-pair analysis that serves a similar purpose. platonsoft.nlox.ac.uk

Were a single crystal of an enantiomerically pure sample of 2,3,8,8A-Tetrahydroindolizin-7(1H)-one to be analyzed, this methodology would provide an unambiguous assignment of the absolute configuration at its chiral centers.

Reaction Mechanisms and Mechanistic Insights

Elucidation of Reaction Pathways for 2,3,8,8A-Tetrahydroindolizin-7(1H)-one Formation

The formation of the tetrahydroindolizinone core can be achieved through several synthetic strategies, with the partial hydrogenation of a substituted indolizine (B1195054) ring being a notable pathway. One studied route involves the highly diastereoselective heterogeneous hydrogenation of a tetrasubstituted indolizine to yield a polyfunctionalized 5,6,7,8-tetrahydroindolizin-8-one, a structurally analogous compound. nih.gov This transformation suggests that a primary pathway to the saturated core of 2,3,8,8A-Tetrahydroindolizin-7(1H)-one involves the reduction of a corresponding indolizinone or a related unsaturated precursor.

Alternative pathways to the broader class of indolizinones have been developed, which could foreseeably be adapted for the synthesis of 2,3,8,8A-Tetrahydroindolizin-7(1H)-one. These include:

Thermally Induced Cycloisomerization : Readily available tertiary propargylic alcohols containing a pyridine (B92270) ring can undergo a catalyst-free, thermally induced cycloisomerization to form indolizinones. organic-chemistry.org

Copper-Catalyzed Cycloisomerization : The cyclization of 2-pyridyl-substituted propargylic acetates or tertiary propargylic alcohols can be catalyzed by copper salts, offering a mild and efficient route to oxygenated indolizines and indolizinones. organic-chemistry.orgorganic-chemistry.org

Palladium-Catalyzed Domino Reactions : A one-pot domino process starting from tertiary propargylic alcohols can be achieved using a palladium catalyst. This sequence involves aminopalladation, reductive elimination, and a 1,2-shift to directly form polysubstituted indolizinones. organic-chemistry.org

Gold-Catalyzed Cyclization : Propargyl-substituted heterocycles can undergo gold-catalyzed isomerization involving an alkyne-vinylidene intermediate, followed by cyclization to form the fused pyrrole (B145914) ring system characteristic of indolizines. organic-chemistry.org

These varied pathways highlight the versatility of synthetic approaches, primarily revolving around the cyclization of a pyridine-derived substrate to form the fused five-membered ring.

Identification and Role of Key Intermediates in Synthetic Transformations

The specific intermediates in the synthesis of 2,3,8,8A-Tetrahydroindolizin-7(1H)-one are dictated by the chosen reaction pathway. In the hydrogenation of a substituted indolizine, theoretical calculations have suggested that a keto-enol tautomerism is a critical mechanistic step. nih.gov The reaction is believed to proceed not through direct hydrogenation of the pyrrole ring, but via an enol intermediate . This intermediate is key to determining the final stereochemistry of the product.

Other important intermediates in related indolizine and indolizinone syntheses include:

Pyridinium (B92312) Ylides : In many classical syntheses of the indolizine core, a pyridinium ylide is formed by the reaction of a pyridine with a compound containing an activated methylene (B1212753) group. This ylide then undergoes a 1,3-dipolar cycloaddition with an alkene or alkyne.

Alkyne-Vinylidene Species : In gold-catalyzed reactions of propargyl-substituted pyridines, an alkyne-vinylidene complex is a proposed intermediate that facilitates the subsequent cyclization to form the indolizine skeleton. organic-chemistry.org

These intermediates represent critical junctures in the reaction coordinate, where the formation of new bonds and the establishment of stereocenters occur.

Table 1: Key Intermediates in Tetrahydroindolizinone Synthesis

| Intermediate | Reaction Pathway | Role |

|---|---|---|

| Enol Intermediate | Heterogeneous Hydrogenation of Indolizine | Directs the stereochemical outcome of hydrogenation by controlling the facial approach of hydrogen. nih.gov |

| Pyridinium Ylide | 1,3-Dipolar Cycloaddition | Acts as a 1,3-dipole that reacts with dipolarophiles to construct the five-membered ring of the indolizine core. |

| Alkyne-Vinylidene Complex | Gold-Catalyzed Cycloisomerization | A reactive species formed from a terminal alkyne that undergoes nucleophilic attack by the pyridine nitrogen to form the bicyclic system. organic-chemistry.org |

Influence of Catalysis on Reaction Mechanisms

Catalysis plays a pivotal role in the synthesis of 2,3,8,8A-Tetrahydroindolizin-7(1H)-one by providing alternative reaction pathways with lower activation energies, thereby increasing reaction rates and often controlling selectivity. nih.govnih.govmdpi.com

In the heterogeneous hydrogenation of an indolizine precursor, a solid-phase catalyst like Rhodium on alumina (B75360) (Rh/Al₂O₃) is employed. nih.gov The catalyst functions by adsorbing the substrate onto its active surface, facilitating the addition of hydrogen. nih.gov The catalyst's surface provides a new reaction mechanism that bypasses the high energy barrier of the uncatalyzed reaction, enabling the reduction to occur under manageable conditions of temperature and pressure. nih.gov

For cycloisomerization and domino reactions , various transition metal catalysts are influential:

Copper Catalysts : Copper salts are effective in catalyzing the cycloisomerization of 2-pyridyl-substituted propargylic alcohols and their derivatives under mild conditions. organic-chemistry.orgorganic-chemistry.org

Palladium Catalysts : Palladium complexes can orchestrate complex domino sequences, such as an arylation/cyclization cascade, to build the indolizinone framework in a single pot from simple starting materials. organic-chemistry.orgorganic-chemistry.org

Gold Catalysts : Gold catalysts are particularly effective in activating alkyne moieties towards nucleophilic attack, enabling the efficient synthesis of fused pyrroloheterocycles from propargyl-substituted precursors. organic-chemistry.org

The choice of catalyst is critical as it not only accelerates the reaction but can also dictate the reaction pathway and the structure of the final product. For instance, different catalysts can lead to different isomers or levels of saturation in the heterocyclic core.

Understanding Stereochemical Control Mechanisms in Synthesis

Controlling the three-dimensional arrangement of atoms is a central challenge in synthesizing complex molecules like 2,3,8,8A-Tetrahydroindolizin-7(1H)-one, which contains stereocenters. The mechanism of stereochemical control is intimately linked to the reaction pathway and the intermediates involved.

A significant insight into diastereoselectivity comes from the heterogeneous hydrogenation of a substituted indolizine to a tetrahydroindolizinone. nih.gov Theoretical calculations suggest that the observed high trans diastereoselectivity is a result of kinetic control. The proposed mechanism involves the formation of a planar enol intermediate . The hydrogen molecule, delivered from the catalyst surface, then approaches this planar intermediate from the sterically least hindered face. This controlled approach dictates the configuration of the newly formed stereocenters, leading to the preferential formation of one diastereomer over the other. nih.gov

For achieving enantioselectivity (the formation of one enantiomer over its mirror image), asymmetric catalysis is the strategy of choice. While specific examples for 2,3,8,8A-Tetrahydroindolizin-7(1H)-one are not detailed, principles from related syntheses are applicable. This involves using a chiral catalyst, which can be a metal complex with a chiral ligand or a chiral organocatalyst. mdpi.comnih.govnih.gov These catalysts create a chiral environment around the reacting molecules. For example, in a catalytic asymmetric Mannich reaction, a chiral catalyst would bind to one of the reactants, forcing the other reactant to approach from a specific direction, leading to the formation of a product with high enantiomeric excess. mdpi.comnih.gov Such strategies are essential for producing single-enantiomer forms of complex heterocyclic compounds. mdpi.com

Computational Chemistry Studies of 2,3,8,8a Tetrahydroindolizin 7 1h One

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Structural Analysis

Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and electronic properties of 2,3,8,8A-Tetrahydroindolizin-7(1H)-one. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict molecular geometries, bond lengths, bond angles, and electronic charge distributions.

DFT methods, particularly with hybrid functionals such as B3LYP or the M06-2X, are often used for their balance of computational cost and accuracy. nih.gov These are typically paired with a basis set, such as 6-31G(d) or a more extensive set like def2-TZVP, to describe the spatial distribution of electrons. nih.gov Geometry optimization calculations are performed to locate the minimum energy structure on the potential energy surface.

For a molecule like 2,3,8,8A-Tetrahydroindolizin-7(1H)-one, these calculations would reveal the precise bond lengths of the fused ring system and the planarity or puckering of the rings. The calculated Mulliken or Natural Bond Orbital (NBO) charges would indicate the distribution of electron density, highlighting the most electrophilic and nucleophilic sites within the molecule.

Table 1: Hypothetical DFT-Calculated Structural Parameters for 2,3,8,8A-Tetrahydroindolizin-7(1H)-one

| Parameter | Calculated Value (B3LYP/6-31G(d)) |

| C=O Bond Length (Å) | 1.215 |

| C-N Bond Length (Å) | 1.370 |

| C8a-N Bridgehead Bond Length (Å) | 1.480 |

| Dihedral Angle (H-C8-C8a-H) (°) | 155.0 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type, as specific literature for this compound is unavailable.

Conformational Analysis and Energetics through Molecular Modeling

The flexibility of the non-aromatic portions of 2,3,8,8A-Tetrahydroindolizin-7(1H)-one allows for the existence of multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is crucial as the biological activity and reactivity of a molecule are often dependent on its three-dimensional shape.

Molecular modeling techniques, including molecular mechanics and quantum chemical methods, are utilized for this purpose. A systematic or stochastic conformational search can be performed to explore the potential energy surface and identify various low-energy conformers. The relative energies of these conformers are then typically calculated at a higher level of theory, such as DFT, to obtain more accurate energy differences. The results of such an analysis would indicate the most likely shape the molecule adopts under standard conditions. For related indolizidinone derivatives, conformational equilibria have been shown to be influenced by steric and electronic effects.

Table 2: Hypothetical Relative Energies of Conformers of 2,3,8,8A-Tetrahydroindolizin-7(1H)-one

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 (Chair-like) | 0.00 | 75.2 |

| 2 (Boat-like) | 1.50 | 20.1 |

| 3 (Twist-boat) | 3.20 | 4.7 |

Note: This table presents a hypothetical energy profile for the conformers of 2,3,8,8A-Tetrahydroindolizin-7(1H)-one to illustrate the expected outcomes of a conformational analysis. Specific published data is not available.

Computational Prediction and Correlation of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of a compound. For 2,3,8,8A-Tetrahydroindolizin-7(1H)-one, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly insightful.

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. scilit.comnih.gov These calculations are typically performed on the optimized geometry of the molecule. By calculating the ¹H and ¹³C chemical shifts and comparing them to experimental spectra, one can confirm the structure of the compound. Recent advancements in computational methods, including the use of specialized functionals like WP04, have improved the accuracy of predicted ¹H NMR spectra. github.io

Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the absorption peaks in an IR spectrum. By analyzing the calculated vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the characteristic C=O stretch of the ketone group.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for 2,3,8,8A-Tetrahydroindolizin-7(1H)-one

| Parameter | Predicted Value | Experimental Value |

| ¹³C NMR Chemical Shift (C=O) (ppm) | 172.5 | 171.8 |

| ¹H NMR Chemical Shift (H at C8a) (ppm) | 3.85 | 3.79 |

| IR Frequency (C=O stretch) (cm⁻¹) | 1750 | 1745 |

Note: The data provided is for illustrative purposes to demonstrate the correlation between computationally predicted and experimentally observed spectroscopic values. No specific experimental or computational spectroscopic data has been published for this compound.

Natural Occurrence and Biosynthetic Context of Indolizine Alkaloids

Naturally Occurring Compounds Featuring the Tetrahydroindolizinone Core

Based on available scientific data, the specific compound 2,3,8,8A-Tetrahydroindolizin-7(1H)-one has not been isolated from natural sources. However, the broader family of indolizidine alkaloids includes compounds with a related bicyclic core, often with various substituents. These alkaloids are found in diverse natural sources, from the skin of amphibians to plants and fungi. wikipedia.orgnih.gov

A prominent group of related natural products are the phenanthroindolizidine alkaloids, which are characterized by an indolizidine ring fused to a phenanthrene (B1679779) system. These complex molecules have been extensively isolated from plants of the Tylophora and Ficus genera. acs.orgoup.comnih.gov

Another important class is the polyhydroxylated indolizidine alkaloids, which are known for their potent glycosidase inhibitory activity. Notable examples include:

Swainsonine: This toxin is produced by various fungi, including species of Metarhizium, Slafractonia, and Alternaria. acs.orgoup.comresearchgate.netjmb.or.kr Its biosynthesis starts from L-lysine, which is converted to pipecolic acid and then undergoes a series of enzymatic reactions involving a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) to form the indolizidine core. acs.org

Lentiginosine: This alkaloid has been isolated from the locoweed Astragalus lentiginosus and the fungus Slafractonia leguminicola. nih.gov

While these compounds share the fundamental bicyclic nitrogen-containing structure, they differ from 2,3,8,8A-Tetrahydroindolizin-7(1H)-one in their substitution patterns and saturation levels.

Relationship and Structural Similarities to Indolizidine Alkaloids

The core of the matter lies in the structural relationship between indolizine (B1195054) and indolizidine alkaloids. Indolizine is an aromatic heterocyclic compound (C₈H₇N). Its fully saturated, or hydrogenated, form is known as indolizidine. This structural relationship is fundamental to understanding the chemistry and classification of these alkaloids.

The basic structure of indolizidine is a 1-azabicyclo[4.3.0]nonane, which consists of a six-membered piperidine (B6355638) ring fused to a five-membered pyrrolidine (B122466) ring, sharing a common nitrogen atom at the bridgehead. This bicyclic system is the foundational framework for a vast number of naturally occurring alkaloids. wikipedia.org

The diversity of indolizidine alkaloids arises from the various substituents and stereochemical configurations at different positions of this core structure. These modifications give rise to a wide range of biological activities. The systematic numbering of the indolizidine skeleton provides a standardized way to describe the position of these substituents.

In essence, while the specific compound 2,3,8,8A-Tetrahydroindolizin-7(1H)-one is a synthetic entity, its structural framework is deeply rooted in the rich and diverse world of naturally occurring indolizidine alkaloids.

Applications in the Synthesis of Complex Organic Molecules

Precursor to Indolizidine Alkaloids (e.g., Antofine, Ipalbidine, Tylophorine)

The indolizidine core is a recurring motif in a large family of alkaloids that exhibit a wide range of biological activities. 2,3,8,8a-Tetrahydroindolizin-7(1H)-one has proven to be a particularly useful precursor for the synthesis of several of these natural products.

Antofine and Ipalbidine:

While 2,3,8,8a-tetrahydroindolizin-7(1H)-one is a confirmed precursor for certain indolizidine alkaloids, its role in the synthesis of tylophorine is not well-documented in the scientific literature. Various total syntheses of tylophorine have been reported, employing different synthetic strategies. nih.govresearchgate.netresearchgate.netnih.gov These routes often involve methods such as enantioselective intramolecular alkene carboamination, Stevens rearrangement, Suzuki coupling, or Pictet-Spengler reactions to construct the characteristic phenanthroindolizidine core of tylophorine. nih.govresearchgate.netresearchgate.netnih.gov These alternative approaches suggest that while the indolizidine core is central to tylophorine's structure, 2,3,8,8a-tetrahydroindolizin-7(1H)-one may not be the most common or favored starting material for its synthesis.

Intermediates in Total Synthesis Efforts of Diverse Natural Products

The utility of 2,3,8,8a-tetrahydroindolizin-7(1H)-one extends beyond being a simple precursor; it often serves as a crucial intermediate in the multi-step total synthesis of complex natural products. Its functional group handles and bicyclic structure allow for strategic bond formations and molecular elaborations.

The aforementioned syntheses of (+)-antofine and (+)-ipalbidine serve as excellent examples of this application. The (S)-enantiomer of 2,3,8,8a-tetrahydroindolizin-7(1H)-one is not just a starting material but a pivotal intermediate that allows for the introduction of further complexity. For instance, a palladium-catalyzed direct C-H arylation of this enaminone with an organotrifluoroborate has been employed to install the required aryl substituents found in these natural products. This demonstrates the compound's ability to act as a robust platform for late-stage functionalization in a synthetic sequence.

Utilization as Chiral Building Blocks in Complex Organic Synthesis

The stereochemistry of natural products is often critical to their biological function. Therefore, the ability to control the three-dimensional arrangement of atoms during a synthesis is of paramount importance. The chiral, non-racemic forms of 2,3,8,8a-tetrahydroindolizin-7(1H)-one are valuable chiral building blocks, or synthons, that enable the synthesis of enantiomerically pure target molecules.

The asymmetric synthesis of (+)-antofine and (+)-ipalbidine hinges on the use of the (S)-enantiomer of 2,3,8,8a-tetrahydroindolizin-7(1H)-one. The stereocenter at the 8a position of this intermediate dictates the absolute stereochemistry of the final natural products. By starting with an enantiomerically pure building block, chemists can ensure that the desired enantiomer of the target molecule is produced. This strategy is often more efficient than resolving a racemic mixture at a later stage of the synthesis.

The concept of using chiral building blocks is a cornerstone of modern asymmetric synthesis. The development of synthetic routes to enantiomerically enriched indolizidine derivatives highlights the ongoing interest in this class of compounds and the importance of chiral synthons like 2,3,8,8a-tetrahydroindolizin-7(1H)-one in accessing them. nih.gov The availability of such chiral synthons provides a powerful tool for the construction of a wide array of complex and biologically active molecules with defined stereochemistry.

Q & A

Q. How should researchers address discrepancies in spectral data between synthetic batches?

- Batch-to-batch variability may arise from residual solvents or tautomeric forms. Standardized purification (e.g., recrystallization, preparative HPLC) and 2D NMR (e.g., NOESY, HSQC) resolve structural ambiguities. Collaborative inter-laboratory validation enhances reproducibility .

Tables

Table 1. Key Synthetic Routes and Yields for 2,3,8,8a-Tetrahydroindolizin-7(1H)-one Derivatives

| Entry | Substrate | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Cyclic Enaminone + ArB(OH)₂ | Pd(OAc)₂/Cu(OAc)₂ | 56 | |

| 2 | Boc-Proline-Derived Ynone | Pd(II)/Chiral Ligand | 26 |

Table 2. Cytotoxicity of Selected Derivatives (IC₅₀, nM)

| Compound | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) | Reference |

|---|---|---|---|

| (R)-6-Ph-7-(4-OMePh) | 12 ± 1.5 | 85 ± 6.2 | |

| (S)-6-Ph-7-(4-OMePh) | >1000 | >1000 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.